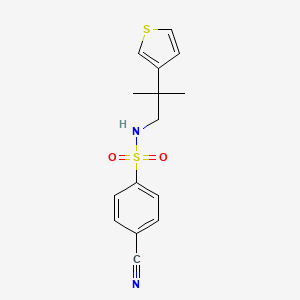

4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Description

4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-cyano substituent on the benzene ring and a branched alkyl chain incorporating a thiophen-3-yl moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonamide-based inhibitors are prevalent .

Properties

IUPAC Name |

4-cyano-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-15(2,13-7-8-20-10-13)11-17-21(18,19)14-5-3-12(9-16)4-6-14/h3-8,10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICBIGCBAKFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound in drug discovery and development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and autoimmune disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Structural and Functional Insights

Thiophene vs. Heterocyclic Substitutents :

The thiophen-3-yl group in the target compound provides distinct electronic properties compared to pyridinyl (Lecozotan) or pyranyl () moieties. Thiophene’s electron-rich nature may enhance interactions with aromatic residues in binding pockets, while pyridinyl groups (as in Lecozotan) introduce basicity, affecting solubility and ionization .- 3-Fluoro-4-methoxy (): Fluorine increases lipophilicity and metabolic stability, while methoxy improves solubility—a trade-off between permeability and bioavailability .

Branched Alkyl Chain : The 2-methyl-2-(thiophen-3-yl)propyl chain introduces steric bulk, which may limit off-target interactions but reduce solubility compared to linear chains in analogs like Lecozotan .

Biological Activity

4-Cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can be represented by the following molecular formula:

Key properties include:

- Molecular Weight : 266.33 g/mol

- Log P (Octanol-Water Partition Coefficient) : Indicates lipophilicity, which is crucial for drug absorption.

Pharmacological Properties

- Antimicrobial Activity : Several studies have indicated that compounds containing thiophene and sulfonamide moieties exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : Research has demonstrated that thiophene derivatives can induce apoptosis in cancer cells. The presence of the cyano group enhances the compound's ability to interact with cellular targets, potentially leading to increased cytotoxicity against tumor cells .

- Anti-inflammatory Effects : Compounds similar to 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The mechanisms through which 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, disrupting normal cellular functions.

- Receptor Interaction : It is hypothesized that this compound may act on various receptors, modulating signaling pathways that lead to reduced inflammation or altered cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiophene derivatives, 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests it could be a candidate for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiophene-based compounds revealed that 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide effectively induced apoptosis in MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM, indicating significant cytotoxicity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 266.33 g/mol |

| Antimicrobial MIC | 32 µg/mL |

| Anticancer IC50 | 15 µM |

| Log P | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.